

Application Notes and Protocols for Recombinant OD1 Synthesis and Purification

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Compound of Interest

Compound Name: OD1

Cat. No.: B1151271

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Introduction

OD1, also known as **YOD1** or OTUD2, is a deubiquitinating enzyme (DUB) belonging to the Otubain family. It plays a crucial role in various cellular processes by regulating protein stability and signaling pathways, including the Hippo and TGF- β pathways.^{[1][2]} Dysregulation of **OD1** has been implicated in several diseases, making it a significant target for research and therapeutic development. These application notes provide detailed protocols for the synthesis and purification of recombinant **OD1**, intended for researchers, scientists, and drug development professionals.

Data Presentation

Successful production of recombinant **OD1** is evaluated by yield and purity. The following table summarizes representative quantitative data from a typical expression and purification procedure.

Step	Total Protein (mg)	OD1 Protein (mg)	Purity (%)
Cleared Lysate	500	25	5
Affinity Chromatography Eluate	20	18	90
Size Exclusion Chromatography	15	14	>95

Note: The values presented are typical for recombinant protein expression in E. coli and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Recombinant OD1 in E. coli

This protocol describes the expression of His-tagged or GST-tagged **OD1** in an E. coli expression system.[\[3\]](#)[\[4\]](#)

1. Transformation of Expression Plasmid:

- Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
- Add 1-5 µL of the expression plasmid (e.g., pET-28a with His-**OD1** insert or pGEX with GST-**OD1** insert) to the cells.
- Gently mix and incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
- Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate 100 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic (e.g., kanamycin for pET vectors, ampicillin for pGEX vectors).
- Incubate the plate overnight at 37°C.

2. Protein Expression:

- Inoculate a single colony from the LB plate into 50 mL of LB medium with the corresponding antibiotic.
- Grow the starter culture overnight at 37°C with vigorous shaking.[3]
- The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
- Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
- Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[4]
- Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C for potentially improved protein folding and solubility.[3]

3. Cell Harvesting:

- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[5]
- Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

Protocol 2: Purification of Recombinant OD1

This protocol outlines a two-step purification process involving affinity chromatography followed by size-exclusion chromatography.[6][7]

1. Cell Lysis:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged proteins; PBS for GST-tagged proteins) containing protease inhibitors.
- Lyse the cells using sonication on ice or by other mechanical means.[5]
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[6]

- Collect the supernatant containing the soluble recombinant **OD1**.

2. Affinity Chromatography:

- Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged **OD1**, Glutathione for GST-tagged **OD1**) with lysis buffer.[8]
- Load the cleared lysate onto the column.
- Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole for His-tagged proteins) to remove non-specifically bound proteins.
- Elute the bound **OD1** protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).[3][8]
- Collect the eluted fractions.

3. Size-Exclusion Chromatography (Gel Filtration):

- Concentrate the pooled fractions from the affinity step using a centrifugal filter device.
- Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- Load the concentrated protein sample onto the column.
- Run the chromatography and collect fractions corresponding to the expected molecular weight of **OD1** (approximately 40.7 kDa for the untagged protein).[9]

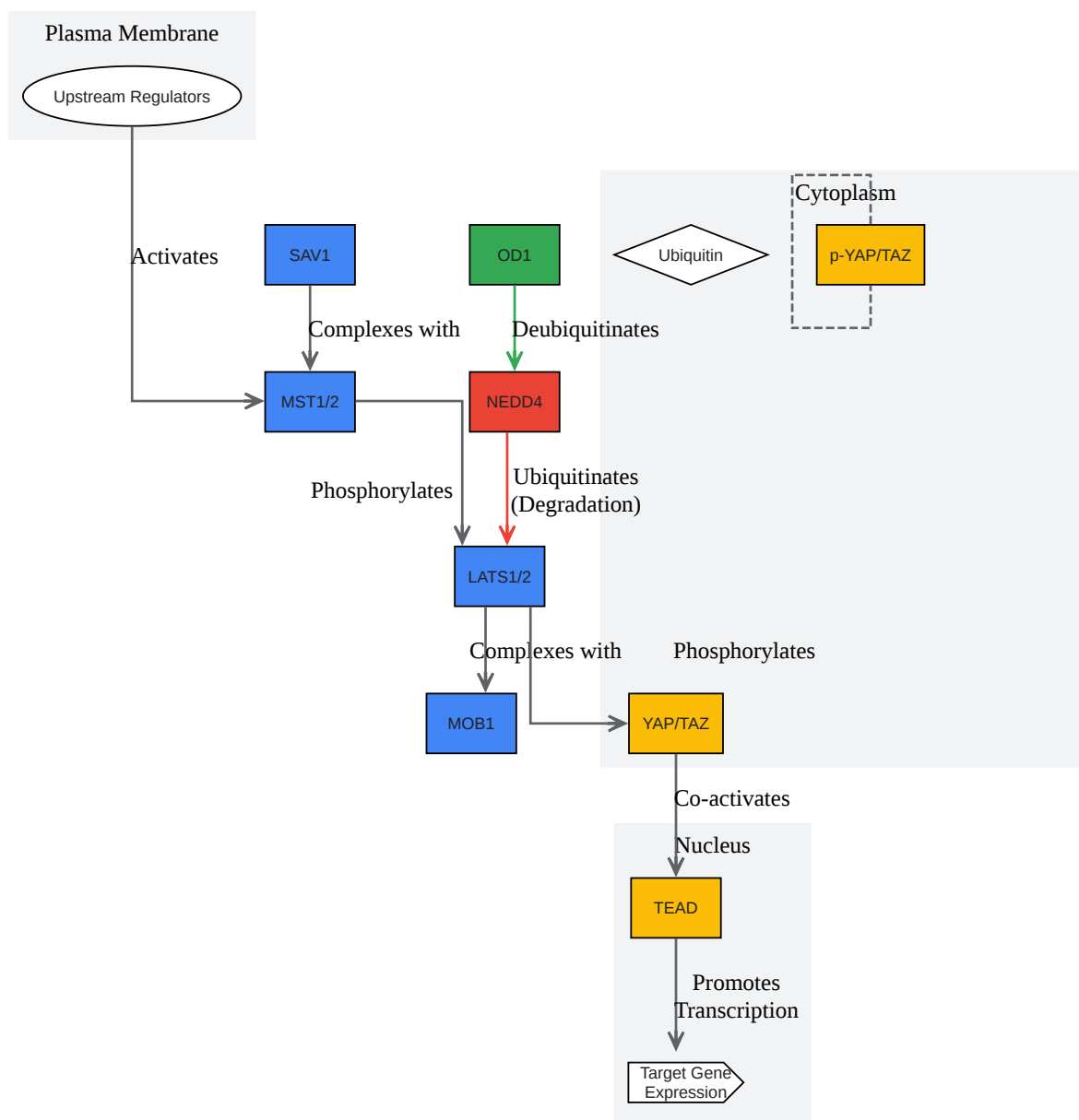
4. Protein Characterization:

- Assess the purity of the final protein sample by SDS-PAGE.[6]
- Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
- Confirm the identity of the protein by Western blot or mass spectrometry.

Mandatory Visualizations

Signaling Pathways

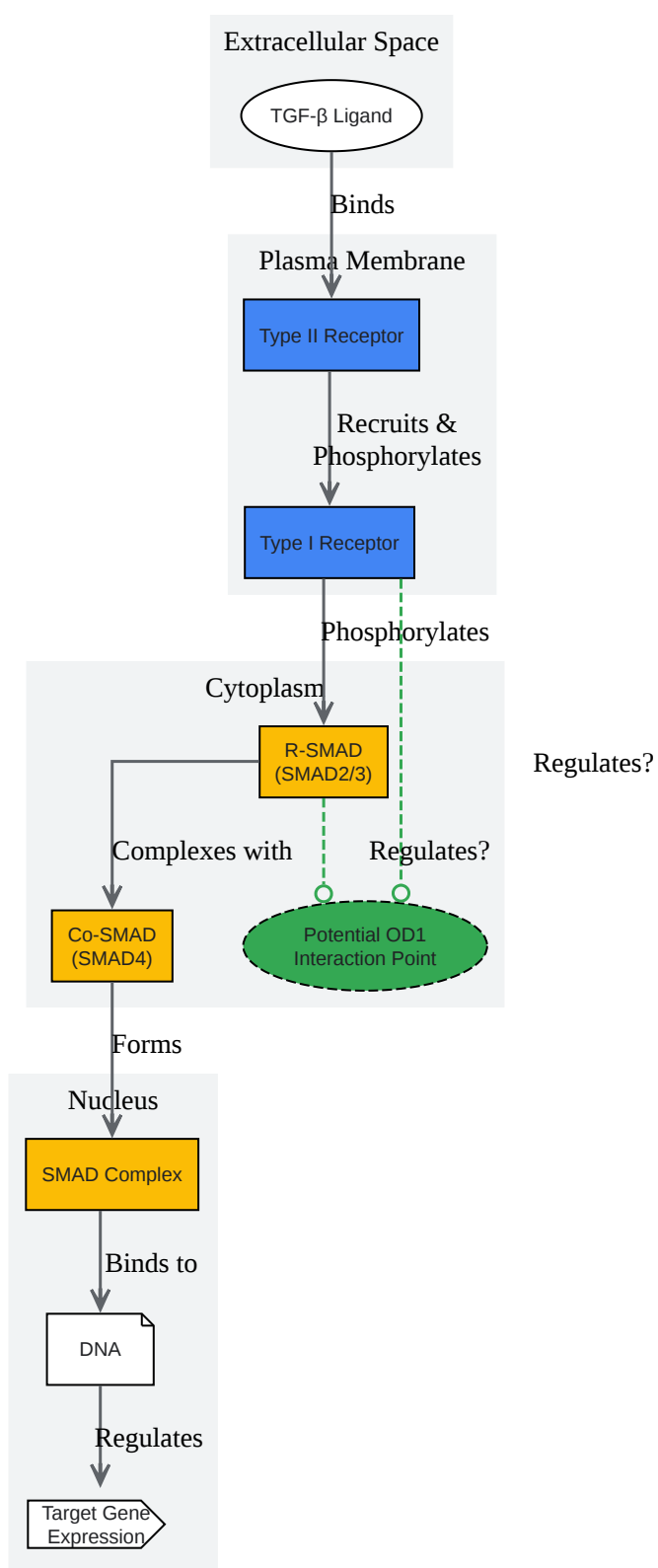
OD1 in the Hippo Signaling Pathway

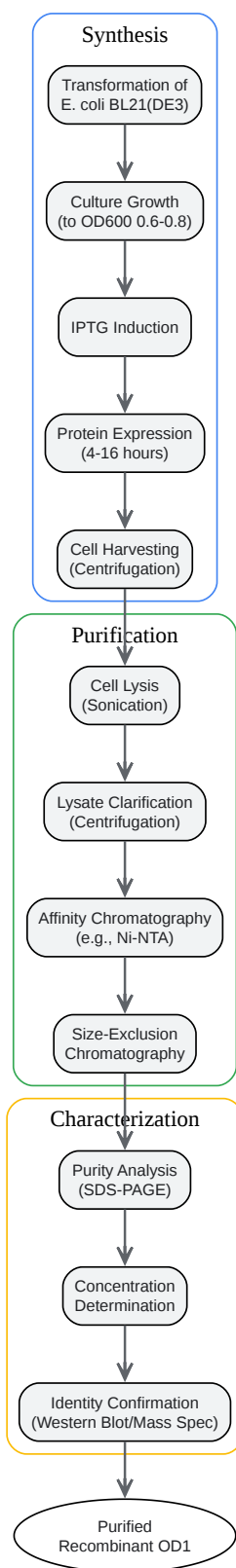


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Caption: **OD1**'s role in the Hippo signaling pathway.

OD1 in the TGF- β Signaling Pathway





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- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant OD1 Synthesis and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151271#methods-for-synthesizing-and-purifying-recombinant-od1]

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